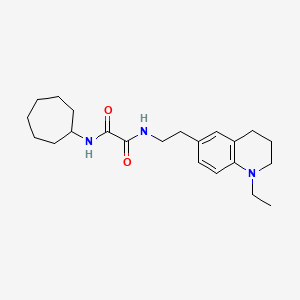

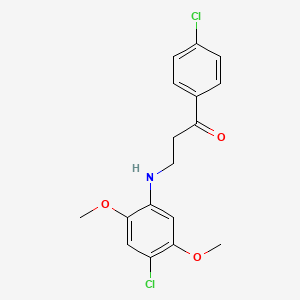

![molecular formula C12H19NO4 B2640676 3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 288303-88-8](/img/structure/B2640676.png)

3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is also known as tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate . It has an empirical formula of C15H25NO4 . The CAS Number for this compound is 521964-59-0 . It is a solid form with an assay of 97% .

Molecular Structure Analysis

The molecular weight of this compound is 283.36 . The SMILES string representation of this compound isCC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC(C)(C)C . Physical and Chemical Properties Analysis

This compound is a solid form . It has a melting point of 86-90 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Methyl-substituted Compounds

Research has shown the synthesis of methyl-substituted 1-cyclopentene-1-carboxylic esters and related compounds, which are important intermediates in the synthesis of natural products. These compounds are prepared starting from methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters, showing their relevance in organic synthesis and natural product synthesis (TakedaAkira & TsuboiSadao, 1977).

Development of Novel Cyclic Amino Acid Derivatives

Cyclization of γ-amino-α-bromocarboxylic esters has led to the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates. These novel cyclic amino acid derivatives are valuable for further functionalization, indicating their potential in medicinal chemistry and drug development (Sven Mangelinckx et al., 2005).

Anticonvulsant Activity of Amino Amides and Esters

Research has explored the synthesis and anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid. These studies contribute to the understanding of the structure-activity relationship in the development of new anticonvulsant drugs (Zh. S. Arustamyan et al., 2019).

Inhibitors of Enzymatic Synthesis

The study of structural and conformational analogues of L-methionine as inhibitors of the enzymatic synthesis of S-adenosyl-l-methionine highlights the critical role of these compounds in biochemical pathways and potential therapeutic applications (A. Coulter et al., 1974).

Heterocyclic γ-Amino Acids Synthesis

Cross-Claisen condensation of N-Fmoc-amino acids provides a short route to heterocyclic γ-amino acids, which are valuable for designing mimics of secondary structures of proteins. This demonstrates their importance in peptide and protein engineering (L. Mathieu et al., 2015).

Wirkmechanismus

Target of action

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry to protect amines during peptide synthesis . Therefore, its primary targets could be proteins or peptides that interact with amines.

Mode of action

The Boc group in the compound can be removed under acidic conditions, revealing the amine group. This could potentially allow the compound to interact with its targets in a specific way .

Action environment

The efficacy and stability of this compound could potentially be influenced by factors such as pH, as the Boc group can be removed under acidic conditions .

Eigenschaften

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-12(9(14)16-4)7-5-6-8-12/h5-6H,7-8H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXOXQIRVGVCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

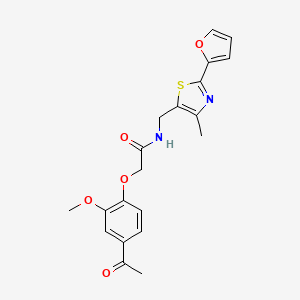

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)

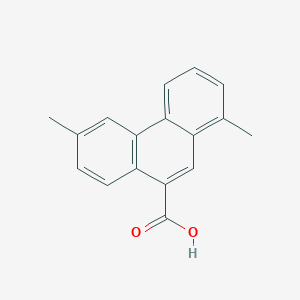

![2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2640594.png)

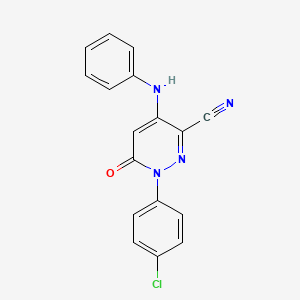

![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)

![2-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2640609.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2640612.png)